molecular formula C80H113N25O27 B10857718 Human PD-L1 inhibitor IV

Human PD-L1 inhibitor IV

Cat. No.: B10857718
M. Wt: 1856.9 g/mol
InChI Key: CADZRAFJABQDJT-HURDRPMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human PD-L1 inhibitor IV is a competitive inhibitor of the human programmed death-ligand 1 (PD-L1) protein. This compound is designed to block the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which plays a crucial role in the immune evasion of cancer cells. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Human PD-L1 inhibitor IV involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The process is designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: Human PD-L1 inhibitor IV undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final compound .

Scientific Research Applications

Human PD-L1 inhibitor IV has a wide range of scientific research applications, including:

Mechanism of Action

Human PD-L1 inhibitor IV exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with the PD-1 receptor on T cells. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved in this mechanism include the PD-L1 protein on tumor cells and the PD-1 receptor on T cells. The pathway involves the inhibition of immune checkpoint signaling, leading to the activation of the immune response against cancer cells .

Comparison with Similar Compounds

Human PD-L1 inhibitor IV is unique in its high specificity and binding affinity for the PD-L1 protein. Similar compounds include:

    Nivolumab: A monoclonal antibody targeting the PD-1 receptor.

    Pembrolizumab: Another monoclonal antibody targeting the PD-1 receptor.

    Atezolizumab: A monoclonal antibody targeting the PD-L1 protein.

    Durvalumab: A monoclonal antibody targeting the PD-L1 protein .

Compared to these compounds, this compound offers distinct advantages in terms of its small-molecule nature, which allows for easier synthesis, modification, and potential oral administration. Additionally, it has shown promising results in preclinical studies, indicating its potential as a highly effective cancer immunotherapy agent .

Biological Activity

Human PD-L1 inhibitor IV, also known as CH-4, is a small molecule designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound is part of a broader class of immune checkpoint inhibitors that have shown promise in enhancing anti-tumor immunity by blocking inhibitory signals that tumors exploit to evade immune responses. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical studies, and its potential implications in cancer therapy.

The PD-1/PD-L1 pathway plays a critical role in regulating immune responses. When PD-1 binds to PD-L1, it transmits an inhibitory signal that dampens T-cell activity, allowing tumor cells to escape immune detection. By inhibiting this interaction, compounds like this compound can restore T-cell function and enhance anti-tumor immunity.

Key Features of this compound:

  • Selective Binding: CH-4 exhibits strong binding affinity for PD-L1, effectively preventing its interaction with PD-1.
  • Low Cytotoxicity: In vitro studies have demonstrated that CH-4 has minimal cytotoxic effects on various T-cell populations while maintaining their functional capabilities, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) secretion .
  • Dimerization Induction: The compound induces dimerization of PD-L1, which is a necessary step for effective blockade of the PD-1/PD-L1 interaction .

Efficacy in Preclinical Studies

In preclinical models, this compound has shown promising results:

StudyModelEfficacy Observations
Cell-based assaysCH-4 inhibited the PD-1/PD-L1 interaction at 10 µM concentration with significant potency compared to other tested compounds.
Tumor xenograftsINCB086550 (similar mechanism) demonstrated reduced tumor growth and enhanced T-cell activation gene signatures in humanized mice models.

These findings suggest that CH-4 not only inhibits the PD-1/PD-L1 interaction but also promotes an environment conducive to T-cell activation and proliferation.

Clinical Implications and Case Studies

The transition from PD-1 inhibitors to PD-L1 inhibitors has been explored in clinical settings. A notable case involved a patient with squamous non-small cell lung carcinoma who developed cardiotoxicity after treatment with a PD-1 inhibitor. Upon switching to a PD-L1 inhibitor (sugemalimab), the patient exhibited significant therapeutic benefits without further cardiotoxicity, highlighting the potential advantages of targeting PD-L1 directly .

Key Clinical Observations:

  • Cardiotoxicity Reduction: The incidence of myocarditis was reported to be lower with PD-L1 inhibitors compared to PD-1 inhibitors, suggesting a safer profile for patients transitioning between these therapies .
  • Enhanced Response Rates: In trials where patients were treated with both classes of inhibitors, those receiving PD-L1 inhibitors often displayed better overall response rates and fewer adverse effects .

Comparative Analysis of PD-L1 Inhibitors

To provide a clearer understanding of the biological activity and therapeutic potential of various PD-L1 inhibitors, including this compound, the following table summarizes key data from recent studies:

InhibitorBinding Affinity (nM)Mechanism of ActionEfficacy Observations
CH-4Not specifiedBlocks PD-1/PD-L1 interactionLow cytotoxicity; maintains IL-2 and IFN-γ secretion
GS-4224Not specifiedInduces dimerizationIncreased tumor killing in vitro and in vivo
INCB08655027Blocks interaction; induces internalizationReduced tumor growth; T-cell activation

Properties

Molecular Formula

C80H113N25O27

Molecular Weight

1856.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C80H113N25O27/c1-36(2)25-49(70(122)99-50(26-38-10-14-41(107)15-11-38)71(123)102-54(30-62(86)113)75(127)97-48(79(131)132)20-23-60(84)111)98-69(121)46(18-21-58(82)109)94-66(118)37(3)92-67(119)45(9-6-24-90-80(88)89)95-68(120)47(19-22-59(83)110)96-78(130)57(35-106)105-76(128)55(31-63(87)114)103-72(124)51(27-39-12-16-42(108)17-13-39)100-77(129)56(32-65(116)117)104-73(125)52(28-40-34-91-44-8-5-4-7-43(40)44)101-74(126)53(29-61(85)112)93-64(115)33-81/h4-5,7-8,10-17,34,36-37,45-57,91,106-108H,6,9,18-33,35,81H2,1-3H3,(H2,82,109)(H2,83,110)(H2,84,111)(H2,85,112)(H2,86,113)(H2,87,114)(H,92,119)(H,93,115)(H,94,118)(H,95,120)(H,96,130)(H,97,127)(H,98,121)(H,99,122)(H,100,129)(H,101,126)(H,102,123)(H,103,124)(H,104,125)(H,105,128)(H,116,117)(H,131,132)(H4,88,89,90)/t37-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1

InChI Key

CADZRAFJABQDJT-HURDRPMESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)CN

Origin of Product

United States

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